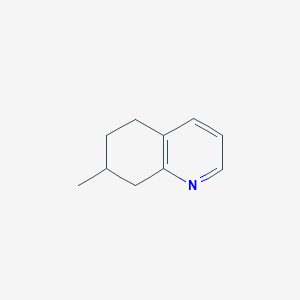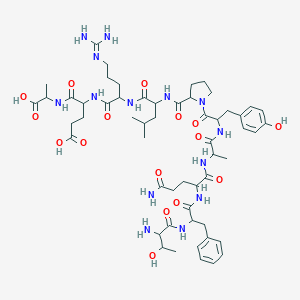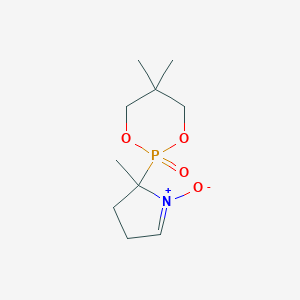![molecular formula C11H12N2S B055048 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine CAS No. 122914-50-5](/img/structure/B55048.png)
5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine, also known as TQ, is a heterocyclic compound with potential therapeutic applications. TQ is a derivative of thienoquinoline and has shown promising results in various scientific studies.
Mechanism Of Action
The mechanism of action of 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer. 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical And Physiological Effects
5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has been found to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages And Limitations For Lab Experiments
One of the advantages of 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine is its potential therapeutic applications in various fields, including cancer and neurodegenerative diseases. 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has also been found to have low toxicity and high bioavailability. However, one of the limitations of 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine, including the investigation of its potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, the development of novel formulations and delivery systems can improve its bioavailability and pharmacokinetics. Additionally, the investigation of the mechanism of action of 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine can provide insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine involves several steps, including the condensation of 2-aminothiophenol with 2-chloroacetamide, followed by cyclization and reduction. The final product is obtained after purification and characterization.
Scientific Research Applications
5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has shown cytotoxic effects against cancer cells and has been found to induce apoptosis in cancer cells. Moreover, 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has been shown to have neuroprotective effects and has been found to reduce inflammation in various animal models.
properties
CAS RN |
122914-50-5 |
|---|---|
Product Name |
5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine |
Molecular Formula |
C11H12N2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C11H12N2S/c12-10-7-3-1-2-4-9(7)13-11-8(10)5-6-14-11/h5-6H,1-4H2,(H2,12,13) |
InChI Key |
PMWMMNQYOBSEDT-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C3C=CSC3=N2)N |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C=CSC3=N2)N |
synonyms |
5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)





